3-bromo-N-(oxan-4-ylmethyl)aniline
Description
3-Bromo-N-(oxan-4-ylmethyl)aniline (CAS: Not explicitly provided; synonyms: 3-Bromo-N-[(oxan-4-yl)methyl]aniline, ZINC52171882) is a substituted aniline derivative featuring a bromine atom at the meta position of the benzene ring and a tetrahydropyran-4-ylmethyl group attached to the nitrogen atom. The compound’s molecular formula is C₁₂H₁₆BrNO, with a molecular weight of approximately 278.9 g/mol (calculated from constituent atomic masses).
The oxan-4-ylmethyl group confers improved solubility in polar organic solvents compared to simpler alkyl substituents, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
Properties
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGOOPQRSUFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(oxan-4-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(oxan-4-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the bromo group can yield the corresponding aniline derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(oxan-4-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Electronic Effects :
- The 4-nitrobenzyl substituent (in 3-bromo-N-(4-nitrophenyl)methylaniline) introduces strong electron-withdrawing character, reducing the nucleophilicity of the aniline nitrogen compared to the oxan-4-ylmethyl analog. This property may limit its utility in electrophilic substitution reactions but enhance stability under oxidative conditions .
- The trifluoromethyl group in 4-bromo-3-(trifluoromethyl)aniline significantly increases acidity (pKa ~2-3) due to the -I effect, contrasting with the oxan-4-ylmethyl analog’s near-neutral amine .
Steric and Solubility Considerations :
- The quinuclidinyl substituent (in 3-bromo-N-(3-quinuclidinyl)aniline) imparts rigidity and basicity, favoring interactions with biological targets such as opioid receptors . In contrast, the oxan-4-ylmethyl group enhances solubility in ethers and chlorinated solvents .
- Branched allyl substituents (e.g., 2-methyl-1-phenylallyl) exhibit steric hindrance, directing reactivity toward specific pathways (e.g., Heck couplings) .
Yield and Purity Trends:
- Allyl derivatives (e.g., 3-bromo-N-(2-methyl-1-phenylallyl)aniline) achieve high regioselectivity (92% branched product) and purity (>99%) via chromatography .
- Propanamide analogs (e.g., 3-bromo-N-(4-((4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenyl)propanamide) show near-quantitative yields (93–99%) under optimized coupling conditions .
Biological Activity
3-Bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest due to its potential biological activities. As an aniline derivative, it possesses unique structural features that may confer specific pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
Structural Characteristics
The compound features a bromine atom attached to the benzene ring and an oxan-4-ylmethyl group linked to the nitrogen atom. These structural characteristics are critical for its biological interactions and pharmacological potential.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential antimicrobial properties.
- Anticancer Properties : Some aniline derivatives are known to interact with cellular pathways involved in cancer progression, suggesting that this compound may also have anticancer effects.
- Enzyme Inhibition : The presence of halogen substituents, like bromine, can enhance binding affinity to certain enzymes, potentially leading to inhibitory effects on target proteins.
Antimicrobial Studies
A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 5-Bromo-2-fluoroaniline | 16 | Escherichia coli |
| 2-Bromoaniline | 64 | Pseudomonas aeruginosa |
These results indicate that this compound has comparable antimicrobial efficacy to other known compounds in its class.
Anticancer Activity
In vitro studies have shown that similar aniline derivatives can induce apoptosis in cancer cell lines. A notable study reported the following results:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| 5-Fluorouracil | 10 | MCF-7 |
| Doxorubicin | 5 | MCF-7 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses include:
- Enzyme Interaction : The bromine atom may enhance the compound's ability to bind to specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
